molecular formula C15H16N2O4S B4520215 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide

3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B4520215
M. Wt: 320.4 g/mol
InChI Key: HIBJRLYQGVWXQR-UHFFFAOYSA-N
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Description

3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.08307817 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Drug Design

  • Carbonic Anhydrase and Acetylcholinesterase Inhibition : Derivatives of benzamide and benzenesulfonamide, related to the structure of "3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide", have been identified as potent inhibitors of human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes. These compounds have demonstrated significant inhibitory activity at nanomolar levels, indicating their potential as lead compounds in the development of new therapeutic agents for conditions associated with these enzymes (Tuğrak et al., 2020).

Anticancer Activity

  • Anticancer Evaluation : Certain naphthoquinone derivatives containing a phenylaminosulfanyl moiety, structurally related to "this compound", have displayed potent cytotoxic activity against various human cancer cell lines. These compounds induce apoptosis and cell cycle arrest, showcasing their potential as anticancer agents (Ravichandiran et al., 2019).

Photodynamic Therapy

  • Photosensitizers for Photodynamic Therapy : New derivatives of benzenesulfonamide, with modifications for enhanced photodynamic therapy applications, have been developed. These compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective Type II photodynamic therapy mechanisms, which is crucial for cancer treatment (Pişkin et al., 2020).

Diuretic and Antihypertensive Agents

  • Quinazoline Derivatives as Diuretic and Antihypertensive Agents : The synthesis and characterization of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, have been explored for their diuretic and antihypertensive activities. This research highlights the potential of these compounds in treating hypertension and related cardiovascular disorders, with certain derivatives showing significant efficacy in animal models (Rahman et al., 2014).

Properties

IUPAC Name

3-[(4-methoxy-3-methylphenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-10-8-13(6-7-14(10)21-2)22(19,20)17-12-5-3-4-11(9-12)15(16)18/h3-9,17H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBJRLYQGVWXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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